molecular formula C12H16ClNO B6175912 [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride CAS No. 2731011-08-6

[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride

Cat. No. B6175912
CAS RN: 2731011-08-6
M. Wt: 225.7
InChI Key:
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Description

1-(1-benzofuran-6-yl)propan-2-yl)(methyl)amine hydrochloride, also known as 1-benzofuran-6-ylpropan-2-ylmethyl-amine hydrochloride, is an organic compound that has been studied for its potential in scientific research applications. This compound is a white crystalline powder with a molar mass of 253.75 g/mol and a melting point of 115-118°C. It is soluble in water, ethanol, and methanol, and is insoluble in ethyl ether and benzene. This compound has been studied for its potential to act as a neurotransmitter agonist, and has been found to exhibit properties similar to those of dopamine and serotonin.

Scientific Research Applications

1-([1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-yl)propan-2-yl)(methyl)amine hydrochloride has been studied for its potential to act as a neurotransmitter agonist, and has been found to exhibit properties similar to those of dopamine and serotonin. It has been used in laboratory experiments to study the effects of neurotransmitter agonists on the behavior of animals. In addition, this compound has been studied for its potential to act as a potential therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

1-([1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-yl)propan-2-yl)(methyl)amine hydrochloride is believed to act as a neurotransmitter agonist by binding to the serotonin and dopamine receptors in the brain. This binding is thought to increase the activity of these neurotransmitters, which in turn can lead to changes in behavior. In addition, this compound has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and cognitive function.
Biochemical and Physiological Effects
1-([1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-yl)propan-2-yl)(methyl)amine hydrochloride has been found to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to increase the levels of serotonin and dopamine in the brain, which can lead to improved mood and cognitive function. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, as well as to improve memory and learning.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-([1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-yl)propan-2-yl)(methyl)amine hydrochloride in laboratory experiments is that it is relatively easy to synthesize and has a low cost. In addition, this compound is soluble in water, ethanol, and methanol, which makes it easy to use in experiments. However, there are some limitations to using this compound in laboratory experiments, as it has been found to have a low solubility in ethyl ether and benzene, which can make it difficult to use in certain experiments.

Future Directions

For this compound include further studies into its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer’s disease and Parkinson’s disease. In addition, further research into its potential to act as a neurotransmitter agonist could lead to the development of new drugs to treat a variety of neurological disorders. Finally, further research into its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases and conditions.

Synthesis Methods

The synthesis of 1-([1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-yl)propan-2-yl)(methyl)amine hydrochloride can be achieved through a two-step process. The first step involves the reaction of [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-ylpropan-2-ol with methyl chloroformate in the presence of a base, such as sodium hydroxide or potassium carbonate, to form [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-ylpropan-2-ylmethyl chloroformate. The second step involves the reaction of [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-ylpropan-2-ylmethyl chloroformate with a base, such as sodium hydroxide or potassium carbonate, to form 1-([1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride-6-yl)propan-2-yl)(methyl)amine hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride involves the reaction of 1-benzofuran-6-carboxaldehyde with 2-amino-2-methyl-1-propanol to form the intermediate, [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine. This intermediate is then reacted with hydrochloric acid to form the final product, [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride.", "Starting Materials": [ "1-benzofuran-6-carboxaldehyde", "2-amino-2-methyl-1-propanol", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-benzofuran-6-carboxaldehyde is reacted with 2-amino-2-methyl-1-propanol in the presence of a catalyst to form [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to form [1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride.", "Step 3: The product is purified by recrystallization to obtain the final compound in pure form." ] }

CAS RN

2731011-08-6

Product Name

[1-(1-benzofuran-6-yl)propan-2-yl](methyl)amine hydrochloride

Molecular Formula

C12H16ClNO

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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